An In-depth Technical Guide to 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene, a novel nitro-substituted aromatic compound. Due to the limited availability of experimental data for this specific molecule, this document establishes a foundational understanding by drawing parallels with its well-characterized structural isomer, 2,5-dimethoxy-β-nitrostyrene. We present a proposed synthetic pathway, anticipate the spectroscopic characteristics for its validation, and discuss its potential applications based on the known bioactivity of related nitrovinylbenzenes. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development, offering a scientifically grounded framework for the future investigation of this compound.
Introduction and Current State of Knowledge
1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is a complex organic molecule featuring a highly substituted benzene ring. The presence of two electron-donating methoxy groups and two strongly electron-withdrawing nitro groups—one directly on the ring and one on the vinyl substituent—suggests a unique electronic profile and potential for high reactivity. The (E)-configuration of the double bond indicates a specific stereoisomer.
A thorough review of the scientific literature and chemical databases reveals a significant knowledge gap for this specific compound. While its basic chemical identifiers have been assigned, crucial experimental data such as a CAS number and detailed physicochemical properties are not publicly available. This suggests that 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is either a novel compound or has not been extensively characterized.
To provide a valuable and scientifically rigorous guide, we will leverage data from the well-documented isomer, 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene , more commonly known as 2,5-dimethoxy-β-nitrostyrene (CAS No. 40276-11-7). This analog shares the same molecular formula and key functional groups, making it an excellent reference for predicting properties, devising a synthetic strategy, and hypothesizing applications.
Physicochemical Properties: A Comparative Analysis
While most experimental data for the target compound remains undetermined, its fundamental molecular properties can be calculated. A comparative table is provided below, contrasting the known properties of the target compound with the experimentally determined properties of its analog, 2,5-dimethoxy-β-nitrostyrene.
| Property | 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene | 2,5-dimethoxy-β-nitrostyrene (Analog) |
| Molecular Formula | C₁₀H₁₀N₂O₆ | C₁₀H₁₁NO₄ |
| Molecular Weight | 254.199 g/mol | 209.20 g/mol [1] |
| CAS Number | Not Available | 40276-11-7[1] |
| Appearance | Not Available (Predicted: Crystalline Solid) | Yellow to orange crystalline solid[1][2] |
| Melting Point | Not Available | ~95–98 °C[1] (some sources report 116-120 °C[3][4]) |
| Boiling Point | Not Available | Decomposes before boiling[1] |
| Density | Not Available | ~1.2-1.3 g/cm³ (estimated)[1][4] |
| Solubility | Not Available (Predicted: Insoluble in water; Soluble in polar organic solvents) | Practically insoluble in water; Soluble in ethanol, acetone, dichloromethane[1] |
The difference in molecular formula and weight is due to the presence of an additional nitro group on the benzene ring of the target compound. This substitution is expected to increase its polarity, potentially influencing its melting point and solubility characteristics relative to the analog.
Proposed Synthesis and Experimental Protocol
The most logical and widely employed method for synthesizing β-nitrostyrenes is the Henry condensation reaction (also known as the Knoevenagel-Henry reaction). This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.
For the synthesis of our target compound, the logical precursors are 3,5-dimethoxy-2-nitrobenzaldehyde and nitromethane . The reaction is typically catalyzed by a mild base, such as ammonium acetate or an amine like cyclohexylamine, in a suitable solvent.
Rationale and Causality
The choice of the Henry reaction is supported by numerous precedents for the synthesis of substituted nitrostyrenes, including the industrial-scale preparation of the analog 2,5-dimethoxy-β-nitrostyrene from 2,5-dimethoxybenzaldehyde and nitromethane.[5][6][7] The reaction mechanism proceeds via the deprotonation of nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting nitro-aldol intermediate yields the conjugated nitroalkene. The (E)-isomer is typically the thermodynamically favored product.
Proposed Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Step-by-Step Protocol
This protocol is a proposed methodology and must be adapted and optimized under controlled laboratory conditions.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxy-2-nitrobenzaldehyde (1.0 equivalent), nitromethane (1.2 equivalents), and ammonium acetate (0.3 equivalents).
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Solvent Addition: Add a suitable organic solvent, such as toluene or isopropanol, to achieve a reactant concentration of approximately 0.5 M.
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Reaction Execution: Heat the mixture to 75-80 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-10 hours).
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Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, transfer the mixture to a separatory funnel and wash with hot water (2 x 50 mL) to remove the catalyst.
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Crystallization: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. Reduce the solvent volume under vacuum. The crude product can be recrystallized from a suitable solvent like methanol or isopropanol to yield the purified 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene.
Anticipated Spectroscopic Characterization
Validation of the synthesized product's structure is critical. Based on the proposed structure and data from analogous compounds, the following spectroscopic signatures are anticipated:
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¹H NMR: The spectrum should show two singlets for the methoxy group protons (around 3.8-4.0 ppm). The aromatic protons will appear as distinct signals in the aromatic region. The two vinyl protons of the (E)-isomer will present as two doublets with a large coupling constant (J ≈ 13-16 Hz), characteristic of a trans configuration, likely in the range of 7.5-8.5 ppm.[8]
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¹³C NMR: The spectrum will show distinct signals for the two methoxy carbons (around 56 ppm). Aromatic carbon signals will be observed between 110-160 ppm. The two ethylenic carbons of the nitrovinyl group are expected in the 130-145 ppm range.[8][9]
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the nitro groups (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹), C=C double bond stretch (around 1630 cm⁻¹), and C-O stretches of the methoxy groups.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 254.199 g/mol .
Potential Applications and Biological Activity
The nitrovinylbenzene scaffold is recognized as a pharmacophore with significant biological activity.[10] These compounds are potent Michael acceptors, allowing them to react with biological nucleophiles like cysteine residues in proteins, which is a key aspect of their mechanism of action.[11]
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Anticancer and Proteasome Inhibition: Substituted nitrostyrenes have been investigated as anticancer agents.[10][12] Some analogs demonstrate the ability to inhibit the proteasome, a validated target in cancer therapy.[11] The high degree of substitution and the presence of multiple electron-withdrawing groups on our target compound make it a candidate for evaluation in antiproliferative assays.
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Antimicrobial Activity: The nitro group is a well-known feature in many antimicrobial drugs.[12][13] Nitro compounds can trigger redox reactions within microbial cells, leading to toxicity and cell death.[12] Therefore, 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene could be screened for activity against various bacterial and fungal strains.
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Synthetic Intermediate: β-nitrostyrenes are versatile intermediates in organic synthesis. They are precursors for the synthesis of phenethylamines, a class of compounds with significant neurological and pharmacological activities, through the reduction of the nitro group and the double bond.[1][14][15]
Safety and Handling
The proposed synthesis and handling of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene and its precursors require strict adherence to safety protocols. Aromatic nitro compounds and aldehydes should be handled with caution.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[16]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood.[16][17] Avoid inhalation of dust or vapors and prevent skin contact.[18] Wash hands thoroughly after handling.[17]
-
Storage: Store the compound in a tightly closed container in a cool, dry place, away from incompatible materials.
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[19]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing.[19]
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[16]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[16]
-
Conclusion and Future Work
1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene represents an unexplored area of chemical space. While experimental data is currently lacking, this guide provides a robust, scientifically-grounded framework for its future investigation. By leveraging knowledge from its structural analog, 2,5-dimethoxy-β-nitrostyrene, we have proposed a viable synthetic route via the Henry condensation, outlined the expected analytical characteristics for its confirmation, and hypothesized its potential applications in medicinal chemistry. The next crucial steps involve the experimental execution of the proposed synthesis, full spectroscopic characterization, and subsequent screening for biological activity to determine if its unique structure translates into valuable therapeutic or synthetic potential.
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